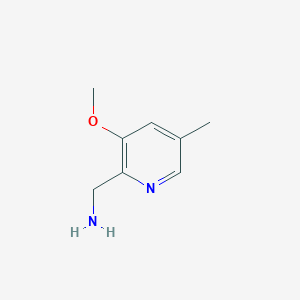

(3-Methoxy-5-methylpyridin-2-yl)methanamine

Description

“(3-Methoxy-5-methylpyridin-2-yl)methanamine” (molecular formula: C₉H₁₃N₂O, molecular weight: 181.24 g/mol, CAS: EN300-2554045) is a substituted pyridine derivative featuring a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and a methanamine (-CH₂NH₂) side chain at position 2 of the pyridine ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its hydrochloride salt, 1-(3-methoxy-5-methylpyridin-2-yl)methanamine hydrochloride, is cataloged as a building block by Enamine Ltd. (2023), highlighting its relevance in medicinal chemistry.

Properties

IUPAC Name |

(3-methoxy-5-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIYMBGDSVRBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-methylpyridin-2-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxy-5-methylpyridine.

Formylation: The pyridine derivative undergoes formylation to introduce a formyl group at the 2-position.

Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of (3-Methoxy-5-methylpyridin-2-yl)methanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as PhI(OAc)2 in combination with TEMPO are used for oxidation reactions.

Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(3-Methoxy-5-methylpyridin-2-yl)methanamine has shown promise in drug development due to its interaction with biological targets.

- PDE5 Inhibition : Preliminary studies indicate that this compound acts as a potent inhibitor of phosphodiesterase type 5 (PDE5), which is crucial for regulating blood flow and has implications in treating erectile dysfunction and pulmonary hypertension. The IC50 value for PDE5 inhibition is reported at approximately 5.92 nM.

- Anticancer Activity : Research suggests potential anticancer properties, particularly against pancreatic cancer cell lines. Structural modifications of the compound have been explored to enhance its efficacy against various cancer types .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules.

- Reagent in Organic Reactions : It can be employed in various organic reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Enzyme Interaction Studies

The compound is utilized in studies investigating enzyme mechanisms and pathways.

- Enzyme Mechanism Probes : Its ability to interact with specific enzymes allows researchers to explore biochemical pathways, enhancing understanding of metabolic processes .

Antimicrobial Research

There is ongoing research into the antimicrobial properties of (3-Methoxy-5-methylpyridin-2-yl)methanamine.

- Pathogen Inhibition : Initial findings suggest effectiveness against certain microbial strains, warranting further exploration into its mechanisms of action .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | PDE5 inhibitor; potential anticancer properties |

| Organic Synthesis | Building block for complex molecule synthesis; reagent in various organic reactions |

| Biological Research | Probes for enzyme mechanisms; antimicrobial activity against specific pathogens |

Case Studies

-

PDE5 Inhibition Study :

- A study highlighted modifications to enhance selectivity and efficacy against PDE5, suggesting derivatives could serve as therapeutic agents for erectile dysfunction.

- Antimicrobial Research :

- Cancer Cell Growth Inhibition :

Mechanism of Action

The mechanism of action of (3-Methoxy-5-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(3-Methoxy-5-methylpyridin-2-yl)methanamine” can be contextualized by comparing it to analogous pyridine- and heterocycle-based methanamine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

The methyl group at position 5 introduces steric hindrance, differentiating it from the unsubstituted pyridinemethanamine in .

Physicochemical Properties :

- The target compound’s molecular weight (181.24 g/mol ) aligns with Lipinski’s rule for drug-likeness, unlike the bulkier oxazole derivative (272.27 g/mol ), which may limit bioavailability.

- Solubility trends (based on ) suggest that methanamine derivatives with polar groups (e.g., 6-(2-methoxyethoxy) in ) exhibit higher aqueous solubility compared to purely aromatic analogs.

Pharmacological Potential: While direct pharmacological data for the target compound is absent, structurally related compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () have demonstrated bioactivity in agricultural studies, hinting at possible applications in plant science.

Synthetic Utility :

Biological Activity

(3-Methoxy-5-methylpyridin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_9H_12N_2O

- Molecular Weight : 164.20 g/mol

This structure includes a pyridine ring, which is known for its ability to interact with various biological targets.

The biological activity of (3-Methoxy-5-methylpyridin-2-yl)methanamine primarily involves its interaction with neurotransmitter systems and enzymes. It has been studied for its potential effects on:

- Neurotransmitter Modulation : The compound may influence the levels and activity of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

Therapeutic Applications

Research indicates several promising therapeutic applications for (3-Methoxy-5-methylpyridin-2-yl)methanamine:

- Antidepressant Activity : Due to its modulatory effects on neurotransmitters, it is being explored as a candidate for treating depression.

- Cognitive Enhancement : Its potential to influence cognitive functions makes it a subject of interest in the development of nootropic agents.

- Anti-inflammatory Properties : Some studies suggest it may exhibit anti-inflammatory effects, making it relevant for conditions characterized by inflammation.

Case Studies and Experimental Data

- In Vitro Studies : A study published in Chemical and Pharmaceutical Bulletin explored the compound's effect on neuronal cells, demonstrating increased cell viability under oxidative stress conditions, suggesting neuroprotective properties .

- Animal Models : In vivo studies have shown that administration of (3-Methoxy-5-methylpyridin-2-yl)methanamine resulted in significant reductions in anxiety-like behaviors in rodent models, indicating potential anxiolytic effects .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics and moderate metabolic stability, which are critical for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-Methoxy-5-methylpyridin-2-yl)methanamine, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| Compound A | Structure A | Antidepressant | Increased serotonin levels |

| Compound B | Structure B | Neuroprotective | Reduced neuronal apoptosis |

| (3-Methoxy-5-methylpyridin-2-yl)methanamine | Anxiolytic, Antidepressant | Enhanced cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.